molecular formula C6Cl4N4S2 B15163909 4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) CAS No. 192704-08-8

4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)

Cat. No.: B15163909
CAS No.: 192704-08-8
M. Wt: 334.0 g/mol
InChI Key: KVUAVQDLQNWJCA-UHFFFAOYSA-N
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Description

4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) is a synthetic compound belonging to the class of bisthiazole derivatives. Thiazoles are five-membered heteroaromatic rings containing both sulfur and nitrogen atoms. Bisthiazoles, which consist of two thiazole rings, have been extensively studied for their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the diazenediyl linkage: The diazenediyl group can be introduced by coupling two thiazole rings through a diazene (N=N) linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole) involves:

Comparison with Similar Compounds

Properties

CAS No.

192704-08-8

Molecular Formula

C6Cl4N4S2

Molecular Weight

334.0 g/mol

IUPAC Name

bis(3,5-dichloro-1,2-thiazol-4-yl)diazene

InChI

InChI=1S/C6Cl4N4S2/c7-3-1(5(9)15-13-3)11-12-2-4(8)14-16-6(2)10

InChI Key

KVUAVQDLQNWJCA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1Cl)Cl)N=NC2=C(SN=C2Cl)Cl

Origin of Product

United States

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